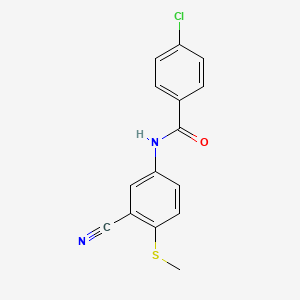

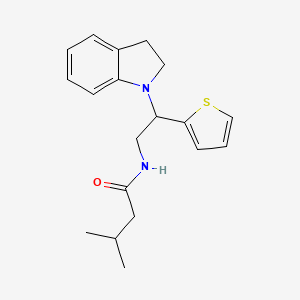

4-氯-N-(3-氰基-4-(甲硫基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation as seen in the synthesis of Methyl 4-Chloro-2-(N-methyl-N-phenylsulphonamide)benzoate . This process yielded a 44.2% total yield and was deemed suitable for industrial production due to its higher yield and lower cost. The structure of the synthesized product was confirmed using IR, MS, and 1H-NMR techniques.

Molecular Structure Analysis

For the related compound 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoyl-benzamide, vibrational spectral analysis was performed using FT-Raman and FT-IR spectroscopy. Theoretical calculations were done using density functional theory (DFT) with 6-31G(d,p) and 6-311G(d,p) basis sets, which provided complete vibrational assignments based on potential energy distribution (PED) . The molecular electrostatic potential (MEP) and HOMO-LUMO energy levels were also constructed to understand the electronic properties of the molecule.

Chemical Reactions Analysis

The nucleophilic acyl substitution is a reaction mechanism observed in the synthesis of N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide), where 4-(chloromethyl)benzoyl chloride reacts with 1,2-phenylenediamine under basic conditions to yield the title compound with a 61% yield . This reaction was characterized by various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their spectroscopic data and theoretical calculations. The frontier orbital energy gap and dipole moment indicate the high reactivity of the molecule . The first order hyperpolarizability and related properties such as dipole moment, polarizability, and change in polarizability were calculated to assess the stability of the molecule, which arises from hyperconjugative interactions and charge delocalization . The thermodynamic properties were also calculated at different temperatures to understand the stability and reactivity under various conditions.

科学研究应用

超分子化学和聚合物加工

化合物4-氯-N-(3-氰基-4-(甲硫基)苯基)苯甲酰胺是一种苯-1,3,5-三甲酰胺(BTA)的一种类型。由于其简单的结构、易于获取以及对其超分子自组装的详细理解,BTA在各种科学领域中至关重要。它们在纳米技术、聚合物加工和生物医学应用中尤为突出。BTA的自组装形成一维纳米尺寸的棒状结构是通过三重氢键稳定的,它们的多价性使它们在生物医学用途中具有吸引力。这些化合物已经开始找到商业应用,它们的适应性特性预示着未来的重大发展(Cantekin, de Greef, & Palmans, 2012)。

类似物的合成和结构性质

氯醛与取代苯胺的反应导致各种化合物的形成,包括2,2,2-三氯乙烯基苯胺。这些反应因其能产生众多中间体和产物而引人注目。高分辨率磁共振光谱和从头算计算为了解观察到的产物的构象提供了见解。这些研究对于理解这些类似物的结构性质和潜在应用至关重要(Issac & Tierney, 1996)。

属性

IUPAC Name |

4-chloro-N-(3-cyano-4-methylsulfanylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS/c1-20-14-7-6-13(8-11(14)9-17)18-15(19)10-2-4-12(16)5-3-10/h2-8H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPPTUKLJHBQSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2554260.png)

![6-Benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2554262.png)

![1-(4-Chlorophenyl)-2-[[5-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2554266.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-[2-(2-pyridyl)ethyl]-4-piperidinecarboxamide](/img/structure/B2554268.png)

![1,9-Dioxaspiro[5.5]undecan-4-ylmethanol](/img/structure/B2554273.png)

![Tert-butyl (1R,3S,5R)-3-[2-(prop-2-enoylamino)ethylcarbamoyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2554274.png)

![[5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2554275.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-phenethylurea](/img/structure/B2554281.png)